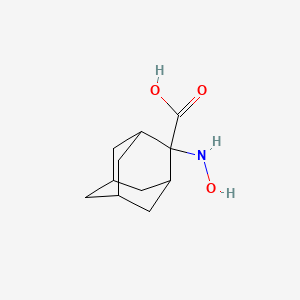![molecular formula C14H16O5 B1205285 7,12-Dioxaspiro[5.6]dodeca-8,10-diene;furan-2,5-dione CAS No. 89458-63-9](/img/structure/B1205285.png)
7,12-Dioxaspiro[5.6]dodeca-8,10-diene;furan-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,12-Dioxaspiro[5.6]dodeca-8,10-diene;furan-2,5-dione is a synthetic polycarboxylic compound. It is known for its unique chemical structure, which combines the properties of both cyclohexyl-1,3-dioxepin and maleic anhydride. This copolymer is used in various scientific and industrial applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Dioxaspiro[5.6]dodeca-8,10-diene;furan-2,5-dione typically involves the polymerization of cyclohexyl-1,3-dioxepin with maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the copolymer with the desired molecular weight and properties. Commonly, the reaction is initiated using a radical initiator, and the polymerization is conducted in a suitable solvent at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous polymerization processes. These processes involve the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The copolymer is then purified and processed into various forms, such as powders or solutions, depending on the intended application.
Analyse Chemischer Reaktionen
Types of Reactions
7,12-Dioxaspiro[5.6]dodeca-8,10-diene;furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The copolymer can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the copolymer’s chemical structure, affecting its properties.
Substitution: The copolymer can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are often conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents. The conditions vary depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may result in the formation of alcohols or amines. Substitution reactions can yield a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
7,12-Dioxaspiro[5.6]dodeca-8,10-diene;furan-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The copolymer can be modified to interact with biological molecules, making it useful in drug delivery and biomaterials research.
Medicine: Its unique properties make it a candidate for developing new pharmaceuticals and medical devices.
Industry: The copolymer is used in coatings, adhesives, and other industrial applications due to its chemical stability and versatility.
Wirkmechanismus
The mechanism of action of 7,12-Dioxaspiro[5.6]dodeca-8,10-diene;furan-2,5-dione involves its interaction with various molecular targets. The copolymer can form stable complexes with other molecules, affecting their behavior and properties. The specific pathways involved depend on the application and the modifications made to the copolymer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzocaine-modified maleic anhydride-cyclohexyl-1,3-dioxepin copolymer: This compound is similar in structure but includes a benzocaine modification, which increases its hydrophobicity and alters its properties.
Anesthesine modified maleic anhydride cyclohexyl-1,2-dioxepin copolymer: Another similar compound with modifications that affect its chemical behavior and applications.
Uniqueness
7,12-Dioxaspiro[5.6]dodeca-8,10-diene;furan-2,5-dione is unique due to its specific combination of cyclohexyl-1,3-dioxepin and maleic anhydride. This combination imparts distinct chemical properties that make it suitable for a wide range of applications, from industrial uses to scientific research.
Eigenschaften
CAS-Nummer |
89458-63-9 |
|---|---|
Molekularformel |
C14H16O5 |
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
7,12-dioxaspiro[5.6]dodeca-8,10-diene;furan-2,5-dione |
InChI |
InChI=1S/C10H14O2.C4H2O3/c1-2-6-10(7-3-1)11-8-4-5-9-12-10;5-3-1-2-4(6)7-3/h4-5,8-9H,1-3,6-7H2;1-2H |
InChI-Schlüssel |
WAKXAHCLSHRPIF-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)OC=CC=CO2.C1=CC(=O)OC1=O |
Kanonische SMILES |
C1CCC2(CC1)OC=CC=CO2.C1=CC(=O)OC1=O |
Synonyme |
2-cyclohexyl-1,3-dioxepin-maleic anhydride copolymer CDA-MA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4a-Dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B1205204.png)











